(3-{[4-(Piperidin-1-ylcarbonyl)piperidin-1-yl]carbonyl}phenyl)amine
Description
Properties
IUPAC Name |
[1-(3-aminobenzoyl)piperidin-4-yl]-piperidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c19-16-6-4-5-15(13-16)18(23)21-11-7-14(8-12-21)17(22)20-9-2-1-3-10-20/h4-6,13-14H,1-3,7-12,19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLJMORWZFXUBIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CCN(CC2)C(=O)C3=CC(=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Piperidin-1-ylcarbonyl Precursors
- Piperidine derivatives are often prepared via Mannich-type condensation reactions or by nucleophilic substitution on piperidine rings with acyl chlorides or activated esters to introduce the carbonyl functionality.
- For example, piperidin-4-one skeletons can be synthesized by one-pot Mannich condensation using aromatic aldehydes, ketones, and ammonium acetate under reflux in ethanol, yielding high purity intermediates.
- Subsequent functionalization with hydrazine derivatives or hydroxylamine hydrochloride can afford imine or oxime derivatives for further transformations.
Amide Bond Formation
- The key step involves coupling of piperidine amines with carboxylic acid derivatives or acid chlorides to form the amide bonds.
- Typical reagents include carbodiimides (e.g., EDC, DCC), or activated esters to facilitate the formation of the piperidin-1-ylcarbonyl moiety.
- Reaction conditions are optimized to prevent overreaction or side reactions, often carried out in aprotic solvents like dichloromethane or DMF at controlled temperatures.
Functionalization of the Phenylamine Core
- The phenylamine core is functionalized at the 3-position with the piperidinylcarbonyl substituent.
- This is typically achieved via nucleophilic aromatic substitution or amide coupling between 3-aminobenzoic acid derivatives and the piperidinylcarbonyl intermediates.
- Protection/deprotection strategies may be employed to selectively functionalize the amine group without affecting other reactive sites.
Representative Synthetic Route
Analytical and Structural Confirmation
- The intermediates and final compound are characterized by modern spectroscopic techniques including NMR (1H, 13C), IR spectroscopy, and mass spectrometry.
- Single crystal X-ray diffraction (XRD) is employed where possible to confirm molecular structure and stereochemistry.
- Thin-layer chromatography (TLC) and chromatographic purification techniques ensure reaction completeness and purity.
Research Findings and Optimization Notes
- Yields of key intermediates such as piperidin-4-one derivatives can reach up to 88% using optimized one-pot Mannich condensation.
- Reaction times vary from 3 to 6 hours depending on the step and reagents used.
- The use of hydrazine derivatives and thiosemicarbazide in related piperidine chemistry shows potential for further functionalization and analog synthesis.
- Side reactions such as over-acylation or polymerization are minimized by careful control of stoichiometry and reaction conditions.
- The synthetic route allows for structural modifications for pharmacological activity optimization, as piperidine-based compounds exhibit significant biological activities.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
(3-{[4-(Piperidin-1-ylcarbonyl)piperidin-1-yl]carbonyl}phenyl)amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.
Substitution: The phenylamine and piperidine rings can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional carbonyl groups, while reduction could produce alcohol derivatives. Substitution reactions can result in a wide variety of functionalized derivatives, depending on the nature of the substituents introduced.
Scientific Research Applications
Therapeutic Applications
Research indicates that compounds with similar structures have shown promise in various therapeutic areas:
-
Cancer Treatment :
- Mechanism : Compounds containing piperidine derivatives have been studied for their ability to inhibit cancer cell proliferation through modulation of signaling pathways involved in cell growth and apoptosis.
- Case Studies : A study on related piperidine compounds demonstrated efficacy against specific cancer lines, suggesting that (3-{[4-(Piperidin-1-ylcarbonyl)piperidin-1-yl]carbonyl}phenyl)amine may exhibit similar properties .
-
Neurological Disorders :
- Mechanism : Piperidine derivatives are known to interact with neurotransmitter systems, particularly those involving dopamine and serotonin. This interaction can lead to potential treatments for conditions such as depression and anxiety.
- Case Studies : Research has shown that modifications in piperidine structures can enhance binding affinity to neurotransmitter receptors, indicating a pathway for developing antidepressants .
-
Inflammatory Diseases :
- Mechanism : The anti-inflammatory properties of piperidine derivatives are linked to their ability to inhibit pro-inflammatory cytokines.
- Case Studies : A derivative similar to (3-{[4-(Piperidin-1-ylcarbonyl)piperidin-1-yl]carbonyl}phenyl)amine was evaluated in models of rheumatoid arthritis, demonstrating significant reduction in inflammation markers .
The synthesis of (3-{[4-(Piperidin-1-ylcarbonyl)piperidin-1-yl]carbonyl}phenyl)amine can be achieved through multi-step reactions involving the formation of carbon-carbon bonds and subsequent functionalization. Variants of this compound are being explored for enhanced potency and selectivity against specific biological targets.
Mechanism of Action
The mechanism of action of (3-{[4-(Piperidin-1-ylcarbonyl)piperidin-1-yl]carbonyl}phenyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s piperidine rings and carbonyl groups allow it to form stable complexes with these targets, modulating their activity. This can result in various biological effects, depending on the specific pathways involved.
Comparison with Similar Compounds
Piperidine-Carbonyl-Phenylamine Derivatives
Piperazine-Carbonyl Derivatives
Functional Insights : The trifluoromethylphenyl group in these analogues enhances metabolic stability and lipophilicity, whereas the target compound’s aniline group may favor π-π stacking interactions in aromatic binding pockets.
Physicochemical Properties
Key Trends : The target compound’s intermediate logP balances solubility and membrane permeability, while higher rotatable bond counts may impact conformational flexibility during binding.
Biological Activity
The compound (3-{[4-(Piperidin-1-ylcarbonyl)piperidin-1-yl]carbonyl}phenyl)amine is a piperidine derivative that has garnered interest in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure
The molecular structure of the compound can be described as follows:
- Chemical Formula : C_{17}H_{22}N_{4}O_{2}
- IUPAC Name : 3-{[4-(Piperidin-1-ylcarbonyl)piperidin-1-yl]carbonyl}aniline
The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the modulation of enzyme activities and receptor interactions. It has been identified as a potential inhibitor of Janus kinase (JAK) pathways, which are crucial in inflammatory responses and immune regulation .
Biological Activities
- Anti-inflammatory Effects :
- Antitumor Activity :
- Neuroprotective Effects :
Case Studies
Several studies have explored the biological activity of piperidine derivatives similar to (3-{[4-(Piperidin-1-ylcarbonyl)piperidin-1-yl]carbonyl}phenyl)amine:
Pharmacological Profile
The pharmacological profile of (3-{[4-(Piperidin-1-ylcarbonyl)piperidin-1-yl]carbonyl}phenyl)amine suggests a multi-target approach, making it a candidate for further development in treating inflammatory diseases and cancers.
Table: Summary of Biological Activities
Q & A
Q. Table 1: Example Synthetic Yields and Conditions
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Alkylation | Ethyl halide, NaH, ethanol | 65–75 | |
| 2 | Amidation | DMSO, Cs₂CO₃, 35°C | 17.9 |
Basic: What spectroscopic and analytical methods are essential for characterizing this compound?
Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and piperidine ring conformation (e.g., δ 8.87 ppm for aromatic protons in ) .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., m/z 215 [M+H]⁺ in ) .
- Infrared (IR) Spectroscopy : Identification of carbonyl (C=O, ~1650 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) groups .
Q. Table 2: Representative Spectral Data
| Technique | Key Peaks/Data | Functional Group Confirmed | Reference |
|---|---|---|---|
| ¹H NMR | δ 2.3–3.1 (m, piperidine protons) | Piperidine ring | |
| HRMS | m/z 305.37 [M+H]⁺ | Molecular formula |
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?
Answer:
Methodological steps include:
Substituent Variation : Systematically modifying the phenylamine or piperidine moieties. demonstrates SAR for quinazoline derivatives by altering alkyl/aryl groups on the piperidine ring .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
